molecular formula C14H14FN B3317407 1-(2-Fluorophenyl)-2-phenylethan-1-amine CAS No. 959407-26-2

1-(2-Fluorophenyl)-2-phenylethan-1-amine

Cat. No. B3317407
CAS RN: 959407-26-2
M. Wt: 215.27 g/mol
InChI Key: CPKFWOPAHHSIJX-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-2-phenylethan-1-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of similar compounds has been discussed in several papers . For instance, an efficient synthesis of a pyrrole derivative starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine is described .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the crystal structure of a related compound, 2-(2-fluorophenyl)naphtho[2,1-d]thiazole, was analyzed, revealing interesting features such as halogen bonding .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, 2-FLUOROPHENOL reacts as a weak organic acid and may be incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 2-FLUOROPHENOL is a liquid or crystalline solid melting at 14-16°C. It is highly flammable and reacts as a weak organic acid .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study conducted by Shiran et al. (2015) demonstrates the use of 1-(2-Fluorophenyl)-2-phenylethan-1-amine in the synthesis of novel thiazole derivatives. These derivatives were synthesized through a regioselective process using polyvinyl pyridine as a catalyst. The compounds exhibited significant antibacterial activity against various bacteria such as Salmonella enterica and Pseudomonas aeruginosa, showcasing their potential in antimicrobial applications (Shiran et al., 2015).

Fluorine's Directing Effect in Organic Synthesis

Research by Faigl et al. (1998) highlights the unique directing effect of fluorine in the field of organic synthesis. The study investigated the ortho lithiation of 1-(fluorophenyl)pyrroles and found that the lithiation occurs exclusively ortho to the fluorine substituent, independent of the ligands used. This underscores the crucial role of fluorine in influencing reaction pathways and molecular structures (Faigl et al., 1998).

Synthesis of Polymer Electrolytes

In the field of material science, Kim et al. (2011) developed guanidinium-functionalized anion exchange polymer electrolytes using a reaction involving activated fluorophenyl-amine. This method provided precise control of cation functionality and demonstrated the potential of fluorine-containing compounds in creating advanced materials for applications like fuel cells (Kim et al., 2011).

Applications in Luminescent Materials

The research by Liu et al. (2016) explored the use of a fluorophore derivative for organic light-emitting diodes (OLEDs). They synthesized a compound with fluorophenyl-amine moieties, which exhibited high triplet energy and efficient violet-blue emission. This study highlights the application of such compounds in the development of high-efficiency, low roll-off OLEDs (Liu et al., 2016).

Chemical Properties and Reactions

A study by Leffek and Maciejewska (1986) investigated the nucleophilic reaction of primary and secondary amines with difluoroethene compounds. This research provides insight into the reaction mechanisms and kinetics of these compounds, which are essential for understanding their behavior in various chemical processes (Leffek & Maciejewska, 1986)

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For example, 2-FLUOROPHENOL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic and irritant .

properties

IUPAC Name

1-(2-fluorophenyl)-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKFWOPAHHSIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959407-26-2
Record name 1-(2-fluorophenyl)-2-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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